molecular formula C10H16N2O4S B3325648 Biotin d-sulfoxide CAS No. 2173930-24-8

Biotin d-sulfoxide

Cat. No.: B3325648
CAS No.: 2173930-24-8
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-UHFFFAOYSA-N
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Description

Biotin d-sulfoxide is a recognized metabolite of biotin (Vitamin B7) formed in vivo through the oxidation of the parent compound's sulfur atom in the heterocyclic ring . This reaction occurs in the smooth endoplasmic reticulum in a NADPH-dependent process . It is one of the two primary catabolic pathways for biotin, the other being β-oxidation of the valeric acid side chain . Studies have shown that serum concentrations of biotin sulfoxide increase significantly during both acute and chronic biotin supplementation in humans . In research, biotin sulfoxide is of interest in the study of biotin metabolism and homeostasis. Furthermore, it serves as a substrate for specific reductase enzymes, such as biotin sulfoxide reductase in E. coli and related enzymes in other organisms . These enzymes are part of the larger family of molybdenum-containing oxidoreductases, which also includes dimethyl sulfoxide (DMSO) reductase, and are involved in key cellular reduction processes . Investigating these enzymes provides valuable insights into microbial metabolism and catalytic mechanisms. The compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways of Biotin D Sulfoxide Formation

Enzymatic Oxidation of Biotin (B1667282) to Biotin d-Sulfoxide

The primary route for the biological formation of this compound is through the enzymatic oxidation of the sulfur atom in the biotin molecule. nih.govannualreviews.org This metabolic process is a key part of biotin catabolism in both mammals and microorganisms. nih.gov

The oxidation of biotin's sulfur group is carried out by oxygen-utilizing microsomal enzyme systems. annualreviews.org While specific enzymes have not been definitively identified in all organisms, this process is characteristic of monooxygenases, such as those belonging to the cytochrome P450 superfamily. These enzymes specialize in catalyzing the oxidation of a wide variety of substrates by inserting one atom of oxygen into the molecule. In the case of biotin, the oxidase acts on the thioether sulfur of the thiophane ring, converting it to a sulfoxide (B87167).

Research has identified the subcellular location for the sulfur oxidation of biotin in mammalian cells. The enzymes responsible for this reaction are situated in the smooth endoplasmic reticulum. nih.gov This localization is consistent with the known residence of various microsomal oxidase systems involved in the metabolism of xenobiotics and endogenous compounds.

The enzymatic oxidation of biotin to its sulfoxide derivatives is a dependent process that requires a specific cofactor for the reaction to proceed. The reaction is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov NADPH acts as the primary electron donor for the microsomal oxidase system, providing the reducing equivalents necessary for the activation of molecular oxygen and its subsequent incorporation into the biotin substrate.

Table 1: Summary of Enzymatic Oxidation of Biotin
AspectDescription
Enzyme SystemMicrosomal Oxidases (e.g., Cytochrome P450 family)
Subcellular LocationSmooth Endoplasmic Reticulum
Required CofactorNADPH (Nicotinamide adenine dinucleotide phosphate)
ReactionOxidation of thioether sulfur to a sulfoxide

Non-Enzymatic Oxidation Pathways in Biological Milieu

Beyond enzymatic catalysis, biotin can undergo non-enzymatic oxidation to form this compound. This can occur when biotin is exposed to certain oxidizing agents present in a biological environment. wikipedia.orgresearchgate.net For instance, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which are byproducts of normal metabolic processes, can oxidize the sulfur atom in biotin. researchgate.net Furthermore, exposure to ultraviolet light in the presence of oxygen can also facilitate the non-enzymatic formation of biotin sulfoxide. wikipedia.org This chemical instability means that this compound can sometimes be found as a contaminant in biotin preparations that have been exposed to oxidative conditions. researchgate.net

Isomeric Considerations: d-Sulfoxide vs. l-Sulfoxide Formation

The oxidation of the sulfur atom in biotin creates a new chiral center, leading to the possibility of two diastereomeric sulfoxides: d-biotin d-sulfoxide and d-biotin l-sulfoxide. researchgate.net Both isomers are formed in biological systems. annualreviews.org

In non-enzymatic chemical oxidation, such as with hydrogen peroxide, the formation of these isomers is not typically stereospecific, resulting in a mixture of both d- and l-sulfoxides. researchgate.net Studies involving the direct oxidation of biotin methyl ester with hydrogen peroxide have been shown to yield a mixture of the two diastereomers in a roughly 4:1 ratio. researchgate.net The enzymatic pathways in biological systems may confer a degree of stereospecificity, but both d- and l-forms are recognized as catabolites. annualreviews.org The d-isomer, specifically, is a known metabolite and can be utilized by some organisms as a source of biotin through enzymatic reduction back to d-biotin. caymanchem.com

Table 2: Isomers of Biotin Sulfoxide
IsomerCommon NameFormation Pathway
d-Biotin d-sulfoxideBiotin (+)-sulfoxideEnzymatic and Non-Enzymatic
d-Biotin l-sulfoxideBiotin (-)-sulfoxideEnzymatic and Non-Enzymatic

Enzymatic Reduction and Interconversion of Biotin D Sulfoxide

Biotin (B1667282) Sulfoxide (B87167) Reductase (BSOR) Characterization

Identification and Isolation of BSOR from Microbial Sources

Biotin sulfoxide reductase (BSOR) has been identified and characterized in several microbial species, notably in bacteria such as Rhodobacter sphaeroides acs.orgnih.govacs.orgnih.gov and Escherichia coli asm.org. The enzyme is also present in Salmonella enterica serovar Typhimurium microbiologyresearch.org. These microorganisms utilize BSOR to reduce d-biotin d-sulfoxide (BSO) to biotin, thereby salvaging oxidized biotin and making it available for cellular functions acs.orgnih.govacs.orgmicrobiologyresearch.orgontosight.aisemanticscholar.orgebi.ac.uk. A key feature of BSOR is its requirement for a molybdopterin guanine (B1146940) dinucleotide (MGD) cofactor, which contains a molybdenum (Mo) atom. This molybdenum center is essential for the enzyme's catalytic activity acs.orgnih.govacs.orgnih.govsemanticscholar.orgnih.govnih.gov. Studies have demonstrated that the substitution of molybdenum with tungsten during cell growth leads to a significant reduction in BSOR activity, highlighting the indispensable role of molybdenum in its function acs.orgnih.govacs.org.

Gene Cloning and Heterologous Expression of BSOR

The molecular basis of BSOR activity has been extensively studied through gene cloning and heterologous expression. The structural gene encoding BSOR, known as bisC in E. coli, has been isolated and sequenced asm.org. Research on Rhodobacter sphaeroides involved amplifying the BSOR gene from its genomic DNA, leveraging sequence similarities with E. coli BSOR and R. sphaeroides dimethyl sulfoxide reductase. This process led to the identification and sequencing of a 7-kb fragment containing the complete coding region for the enzyme nih.gov.

Heterologous expression of the R. sphaeroides BSOR gene has been successfully performed in E. coli, often utilizing expression systems that produce the enzyme as a glutathione (B108866) S-transferase (GST) fusion protein acs.orgnih.govacs.orgnih.govsemanticscholar.org. This approach has facilitated the purification of a homogeneous and catalytically active enzyme acs.orgnih.govacs.orgnih.govsemanticscholar.org. The successful expression of the R. sphaeroides BSOR gene in E. coli mutants deficient in BSOR has also been demonstrated, restoring the ability of these mutants to grow using d-biotin d-sulfoxide as the sole biotin source nih.gov. These advancements in gene cloning and expression have been instrumental in enabling detailed biochemical and structural investigations of BSOR acs.orgnih.govacs.orgnih.gov.

Structural Insights and Homology Modeling of BSOR

While a complete crystallographic structure for Biotin Sulfoxide Reductase (BSOR) has not yet been determined nih.gov, significant insights into its architecture and active site have been derived from homology modeling and studies focused on its molybdenum cofactor. Protein structures of related enzymes, including dimethyl sulfoxide reductases from Rhodobacter sphaeroides and Rhodobacter capsulatus, and trimethylamine (B31210) N-oxide reductase from Shewanella massilia, have served as templates for modeling BSOR nih.gov. These modeling efforts have aided in pinpointing a potential NADPH-binding site within the enzyme's active-site funnel, suggesting a direct interaction with the catalytic molybdenum center nih.gov.

Research has also focused on the molybdenum site of R. sphaeroides BSOR, involving the analysis of its UV-visible absorption spectra across different redox states acs.org. Furthermore, site-directed mutagenesis studies targeting specific amino acid residues, such as Arg137 and Asp136, have confirmed their critical roles in facilitating NADPH binding and the subsequent electron transfer to the molybdenum center. These findings support a direct hydride transfer mechanism for the reduction process mediated by NADPH nih.gov. These investigations collectively underscore the pivotal role of the molybdenum cofactor in BSOR's catalytic function.

Kinetic and Mechanistic Analyses of BSOR

Substrate Specificity and Affinity for Biotin d-Sulfoxide

The primary enzymatic function of Biotin Sulfoxide Reductase (BSOR) is the reduction of d-biotin d-sulfoxide (BSO) to biotin, a crucial step in the cellular salvage of oxidized biotin acs.orgnih.govacs.orgmicrobiologyresearch.orgontosight.aisemanticscholar.orgebi.ac.uk. The enzyme exhibits a strong preference for BSO as its substrate acs.orgnih.govacs.org. However, BSOR is also known to accept a broader range of sulfoxide compounds, albeit with varying efficiencies. These include methionine sulfoxide (MetSO), dimethyl sulfoxide (DMSO), nicotinamide-N-oxide, and trimethylamine-N-oxide acs.orgnih.govacs.orgnih.govsemanticscholar.orgnih.gov. For example, the E. coli homolog, BisC, has demonstrated activity towards methionine-(S)-sulfoxide (Met-S-SO) but not methionine-(R)-sulfoxide (Met-R-SO) nih.govresearchgate.net.

Quantitative kinetic analyses have provided specific measures of BSOR's affinity for its substrates. For Rhodobacter sphaeroides BSOR, the Michaelis constant (Km) for BSO is approximately 714 μM when NADPH serves as the electron donor nih.govacs.org. When NADH is utilized as the electron donor, the Km for BSO is reported to be approximately 132 μM acs.orgnih.govacs.org.

Data Table 1: Substrate Specificity and Kinetic Parameters of Biotin Sulfoxide Reductase (BSOR)

SubstrateElectron DonorKm (μM)Ki (mM)Notes
d-Biotin d-sulfoxide (BSO)NADPH7146.10Exhibits double competitive inhibition with NADPH acs.orgnih.govacs.org
d-Biotin d-sulfoxide (BSO)NADH132-
Methionine sulfoxide (MetSO)Benzyl (B1604629) Viologen (BV•+)17-E. coli BisC; turnover number 3.2 min⁻¹ nih.gov
Nicotinamide-N-oxide---Reduced with varying efficiencies acs.orgnih.govacs.orgnih.govsemanticscholar.org
Dimethyl sulfoxide (DMSO)---Reduced with varying efficiencies acs.orgnih.govacs.orgnih.govsemanticscholar.orgnih.govfrontiersin.org
Trimethylamine N-oxide---Reduced with varying efficiencies acs.orgnih.govacs.orgnih.govsemanticscholar.org

Electron Donor Utilization and Redox Mechanisms (e.g., NADPH)

Biotin sulfoxide reductase (BSOR) primarily relies on reduced pyridine (B92270) nucleotides as electron donors for the reduction of BSO. NADPH is recognized as a highly efficient and preferred electron donor for BSOR, often functioning directly without the necessity of additional auxiliary proteins acs.orgnih.govacs.orgnih.govsemanticscholar.orgnih.gov. Kinetic studies indicate that the reduction of BSOR by NADPH occurs at rates exceeding steady-state turnover nih.gov. The Michaelis constant (Km) for NADPH has been determined to be approximately 65 μM nih.govacs.org. While NADH can also serve as an electron donor, it does so with considerably lower catalytic efficiency compared to NADPH acs.orgnih.govacs.org. The Km for NADH is approximately 1.25 mM acs.orgnih.govacs.org, and its catalytic turnover rate is notably lower acs.org.

In biochemical studies, artificial electron donors such as reduced methyl viologen (MV•+) and reduced benzyl viologen (BV•+) have also been utilized. For R. sphaeroides BSOR, Km values for these artificial donors are reported as 29 μM for MV•+ and 15 μM for BV•+ nih.gov. The enzyme's catalytic mechanism is characterized as a Ping Pong Bi-Bi mechanism, involving the sequential binding of substrates and release of products. This mechanism is further influenced by substrate inhibition, where both NADPH and BSO can impede enzyme activity at elevated concentrations acs.orgnih.govacs.org. Kinetic isotope studies employing stereospecifically deuterated NADPD suggest that BSOR specifically utilizes the 4R-hydrogen from the nicotinamide (B372718) ring of NADPH, supporting a direct hydride transfer mechanism for the reduction process acs.orgnih.govacs.orgnih.gov. This mechanism is corroborated by site-directed mutagenesis studies that identified key residues responsible for NADPH binding and electron transfer to the molybdenum center nih.gov. The enzyme's activity is contingent upon the presence of the molybdenum cofactor, and ferricyanide (B76249) can function as an artificial electron acceptor, thereby inhibiting BSO reduction acs.orgnih.govacs.org.

Data Table 2: Electron Donor Utilization and Kinetic Parameters of Biotin Sulfoxide Reductase (BSOR)

Electron DonorKm (μM)Ki (μM)kcat,app (s⁻¹)kcat,app/Km,app (M⁻¹ s⁻¹)Notes
NADPH659005001.86 x 10⁶Preferred donor; reduction rate exceeds steady-state turnover acs.orgnih.govacs.orgnih.gov
NADH1250-471.19 x 10⁵Exhibits lower catalytic efficiency than NADPH acs.orgnih.govacs.org
Reduced Methyl Viologen29---Artificial electron donor used in studies nih.gov
Reduced Benzyl Viologen15---Artificial electron donor used in studies nih.gov

Note: Kinetic parameters are primarily derived from studies on Rhodobacter sphaeroides BSOR unless otherwise specified. Values for Ki represent substrate inhibition constants.

Compound List:

Biotin

this compound (BSO)

Biotin l-sulfoxide

Biotin sulfone

Bisnorbiotin (B46279)

Tetranorbiotin

Bisnorbiotin sulfone

Methionine

Methionine sulfoxide (MetSO)

Methionine-(S)-sulfoxide (Met-S-SO)

Methionine-(R)-sulfoxide (Met-R-SO)

Nicotinamide-N-oxide

Dimethyl sulfoxide (DMSO)

Trimethylamine N-oxide (TMAO)

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

NADH (Nicotinamide adenine dinucleotide, reduced form)

Methyl viologen (MV)

Benzyl viologen (BV)

Ferricyanide

Molybdopterin guanine dinucleotide (MGD)

Molybdenum (Mo)

Tungsten (W)

Glacial acetic acid

Hydrogen peroxide (H₂O₂)

Zinc

Hydrochloric acid

Phosphate buffer

Sodium dithionite (B78146)

EDTA

Catalytic Cycle and Reaction Mechanism Elucidation

Biotin sulfoxide reductase (BSOR) catalyzes the reduction of d-biotin d-sulfoxide (BSO) to d-biotin, utilizing reducing equivalents, typically from NADPH nih.govacs.orgsemanticscholar.org. Kinetic studies, particularly on the enzyme from Rhodobacter sphaeroides, have elucidated its catalytic mechanism. The enzyme follows a Ping Pong Bi-Bi mechanism , a common kinetic model for enzymes that catalyze reactions involving two substrates and two products, where the first substrate binds, its product is released, and then the second substrate binds before its product is released nih.govacs.orgacs.orgnih.govresearchgate.net.

In this mechanism, NADPH binds to the enzyme, and the 4R-hydrogen from the nicotinamide ring is transferred to the enzyme-bound cofactor, reducing it and releasing NADP+ nih.govacs.org. Subsequently, BSO binds to the enzyme, accepts electrons from the reduced cofactor, and is converted back to biotin, which is then released nih.govacs.orgsemanticscholar.org. Both NADPH and BSO can exhibit substrate inhibition at higher concentrations, indicating complex binding or regulatory interactions within the catalytic cycle nih.govacs.orgacs.org.

The enzyme demonstrates a marked preference for NADPH over NADH as an electron donor, with higher catalytic efficiency (kcat/Km) observed for NADPH nih.govacs.org. Ferricyanide can serve as an artificial electron acceptor in in vitro studies, though it can also suppress BSO reduction nih.govacs.org.

Table 1: Kinetic Parameters of Rhodobacter sphaeroides Biotin Sulfoxide Reductase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
NADPH2695001.86 x 10⁶At pH 8 nih.govacs.org
NADH394471.19 x 10⁵At pH 8 nih.govacs.org
BSO714--Km for BSO with NADPH nih.govacs.orgacs.org
BSO132--Km for BSO with NADH nih.govacs.orgacs.org

Note: Values are representative and may vary based on experimental conditions.

Role of Molybdenum Cofactor in BSOR Activity

A critical component for the activity of biotin sulfoxide reductase is its molybdenum cofactor (Moco) nih.govacs.orgebi.ac.ukfrontiersin.orguniprot.orgnih.gov. BSOR is classified as a molybdoenzyme, meaning it requires molybdenum for its catalytic function ebi.ac.ukuniprot.orgfrontiersin.org. Studies using enzymes isolated from cells grown in the presence of tungsten instead of molybdenum have revealed significantly decreased BSOR activity, confirming the essential role of molybdenum nih.govacs.org. The molybdenum cofactor, specifically in the form of molybdopterin guanine dinucleotide (Mo-bis-MGD), is bound to the enzyme and is integral to its redox chemistry uniprot.org. The presence of molybdenum is a defining characteristic of this enzyme family, enabling it to catalyze the reduction of sulfoxides ebi.ac.ukuniprot.orgfrontiersin.organnualreviews.org.

Enzyme Regulation and Inhibitor Studies

The activity of biotin sulfoxide reductase can be modulated by specific inhibitors and chemical treatments. Cyanide has been shown to inhibit BSOR activity reversibly, affecting both NADPH:BSO and NADPH:ferricyanide reductase activities nih.govacs.org. Treatment with diethylpyrocarbonate leads to irreversible inactivation of the enzyme and the release of the molybdenum cofactor, suggesting that histidine residues are crucial for cofactor binding and enzyme stability nih.govacs.org. Furthermore, the observed substrate inhibition by both NADPH and BSO at higher concentrations indicates a regulatory mechanism that prevents excessive reaction rates nih.govacs.orgacs.org.

Physiological Significance of BSOR in Biotin Recycling and Cellular Homeostasis

Biotin sulfoxide reductase plays a vital role in maintaining cellular homeostasis, particularly by participating in biotin salvage pathways and contributing to oxidative stress tolerance semanticscholar.orgmicrobiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net. Biotin is an essential cofactor for several carboxylase enzymes critical for intermediary metabolism, including fatty acid synthesis and gluconeogenesis researchgate.netresearchgate.netoregonstate.edu. Under conditions of oxidative stress, biotin can be oxidized to this compound microbiologyresearch.orgnih.govmicrobiologyresearch.org. BSOR efficiently reduces this oxidized form back to active biotin, thereby replenishing the cellular pool of this essential vitamin and ensuring the continued function of biotin-dependent enzymes nih.govsemanticscholar.orgebi.ac.uk. This salvage mechanism is particularly important in microorganisms, allowing them to recover and utilize biotin that might otherwise be lost or rendered inactive semanticscholar.orgebi.ac.ukresearchgate.net.

Biotin Salvage Pathways in Microorganisms

In many bacteria, BSOR, often encoded by the bisC gene, is a key component of biotin salvage pathways uniprot.orgmicrobiologyresearch.orgnih.govplos.orgunam.mx. These pathways are crucial for survival, especially when external biotin availability is limited or when cellular biotin becomes oxidized due to environmental stressors. For instance, in Salmonella enterica serovar Typhimurium, the BisC enzyme is essential for virulence, contributing to the bacteria's defense against host-derived oxidative stress, which often involves the oxidation of essential molecules like biotin microbiologyresearch.orgmicrobiologyresearch.org. The ability to recycle oxidized biotin ensures that the cell has a sufficient supply of this vital cofactor for its metabolic processes semanticscholar.org.

Contribution to Oxidative Stress Tolerance

The role of BSOR in oxidative stress tolerance is significant microbiologyresearch.orgnih.govmicrobiologyresearch.org. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are produced by host immune cells and can damage cellular components, including the sulfur atom in biotin microbiologyresearch.orgnih.govmicrobiologyresearch.org. By reducing biotin sulfoxide back to biotin, BSOR helps to mitigate the effects of oxidative damage and maintain cellular function under stress microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net. Studies have shown that bacterial mutants lacking functional BSOR exhibit reduced survival rates when exposed to oxidative conditions in vitro microbiologyresearch.orgnih.govmicrobiologyresearch.org. This protective role underscores the importance of BSOR in bacterial pathogenesis and survival within host environments where oxidative stress is prevalent frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.org.

Dual Substrate Specificity: this compound and Methionine Sulfoxide Reduction

Beyond its primary role in biotin metabolism, BSOR, particularly the BisC enzyme from Escherichia coli and related bacteria, exhibits a notable dual substrate specificity , also catalyzing the reduction of methionine sulfoxide (MetSO) ebi.ac.ukfrontiersin.orguniprot.orgresearchgate.netnih.govunam.mxresearchgate.netmdpi.com. Methionine is another amino acid highly susceptible to oxidation, forming methionine sulfoxide. BisC specifically reduces the (S)-enantiomer of free methionine sulfoxide (Met-S-SO) but does not act on protein-bound methionine sulfoxide uniprot.orgnih.govresearchgate.net. This dual activity allows bacteria to salvage both oxidized biotin and methionine, contributing to their ability to withstand oxidative damage and assimilate oxidized amino acids microbiologyresearch.orgnih.govnih.govresearchgate.net. In Salmonella, the methionine sulfoxide reductase activity of BisC is linked to survival during oxidative stress, while its biotin sulfoxide reductase activity is more critical for virulence in host infection models frontiersin.orgmicrobiologyresearch.org.

Compound List:

this compound (BSO)

Biotin

NADPH

NADH

Ferricyanide

Methyl viologen

Nicotinamide-N-oxide

Dimethyl sulfoxide (DMSO)

Methionine sulfoxide (MetSO)

Trimethylamine-N-oxide (TMAO)

Cyanide

Diethylpyrocarbonate

Molybdenum cofactor (Moco)

Molybdopterin guanine dinucleotide (MGD)

Methionine

Hydrogen peroxide (H₂O₂)

Thioredoxin

Flavoprotein

Nicotinamide

Histidine

(S)-methionine sulfoxide (Met-S-SO)

(R)-methionine sulfoxide (Met-R-SO)

Tungsten

Glutathione-S-transferase (GST)

Factor Xa

Dithiothreitol (DTT)

Calmodulin

Cellular and Microbial Metabolism of Biotin D Sulfoxide

Uptake and Transport Mechanisms in Prokaryotic Systems

Prokaryotic systems exhibit diverse strategies for acquiring essential nutrients, including vitamins like biotin (B1667282). While direct uptake mechanisms specifically for biotin d-sulfoxide are not always explicitly delineated, the cellular machinery involved in biotin transport is often implicated in the assimilation of its derivatives.

Substrate Preference in Cellular Uptake

Studies on specific bacterial strains have revealed preferences for biotin and its analogues during uptake. For instance, a pseudomonad grown on this compound demonstrated differential uptake rates for biotin and its oxidized forms. The relative rates of uptake of ¹⁴C-labeled biotin and its analogues by cells grown in a medium containing this compound were reported as follows:

SubstrateRelative Uptake Rate
Biotin sulfoneHigh
Biotin l-sulfoxideHigh
This compoundModerate
BiotinLow
Dethiobiotin (B101835)Very Low

These findings suggest that while this compound can be assimilated, other oxidized forms might be preferred substrates under certain conditions researchgate.net. Conversely, some bacterial species, such as Lactobacillus plantarum, may not readily transport or respond to this compound, indicating a species-specific difference in substrate recognition by their transport systems asm.org.

Transporter Systems Involved in this compound Assimilation

The primary route for biotin uptake in many prokaryotes involves specific transporter systems. In Escherichia coli, the BioY transporter, often working in conjunction with the BioMN ATP-binding cassette (ABC) transporter system, forms a tripartite system responsible for biotin uptake asm.orgnih.gov. This BioMNY system can confer biotin transport activity when heterologously expressed nih.gov. Similarly, the sodium-dependent multivitamin transporter (SMVT) is crucial for biotin uptake in various organisms, including mammals, and has been identified in prokaryotes asm.orgmdpi.com. While these transporters are primarily characterized for biotin uptake, their potential involvement in the assimilation of this compound is plausible, especially considering that biotin sulfoxide (B87167) can be reduced to biotin, which is then utilized by the cell ontosight.aicaymanchem.com. The efficiency of such assimilation would likely depend on the transporter's ability to recognize and transport the sulfoxide form or its immediate reduction products.

Catabolic Pathways in Microorganisms

Microorganisms play a significant role in the degradation of biotin and its metabolites, including this compound. These catabolic processes are essential for nutrient recycling and can involve the complete breakdown of the molecule or its conversion into other forms.

This compound as a Sole Carbon, Nitrogen, or Sulfur Source

Certain microorganisms are capable of utilizing this compound as a primary source of essential nutrients. A pseudomonad species has been shown to grow using this compound as the sole source of carbon, nitrogen, and sulfur, demonstrating its metabolic versatility and ability to derive energy and biomass from this oxidized biotin derivative researchgate.net. This capability highlights the ecological importance of this compound in microbial ecosystems, where it can serve as a significant nutrient.

Intermediates of this compound Degradation

The catabolism of this compound in microorganisms involves several intermediate compounds, reflecting the stepwise breakdown of the biotin molecule. Following its reduction to biotin by enzymes like biotin sulfoxide reductase (BSOR), biotin itself undergoes further degradation. The primary catabolic pathways identified involve modifications to the valeric acid side chain and the heterocyclic ring nih.govrsc.orgresearchgate.netwikipedia.org.

Key intermediates identified in the degradation of biotin and its oxidized forms, including this compound, include:

Bisnorbiotin (B46279): Formed by the β-oxidation of the valeric acid side chain of biotin, removing two carbon units nih.govrsc.orgresearchgate.netpharmacompass.com.

Tetranorbiotin: Resulting from further β-oxidation of bisnorbiotin, removing another two carbon units nih.govrsc.orgresearchgate.netpharmacompass.com.

Biotin Sulfone: Formed by the oxidation of the sulfur atom in the thiophane ring of biotin nih.govrsc.orgresearchgate.netpharmacompass.com.

Biotin l-sulfoxide: Another stereoisomer of biotin sulfoxide, also arising from sulfur oxidation nih.govrsc.orgresearchgate.netpharmacompass.com.

Bisnorbiotin Sulfone: A product resulting from both β-oxidation of the side chain and oxidation of the sulfur atom nih.govrsc.orgresearchgate.netunl.edu.

Bisnorbiotin Methyl Ketone: Formed by nonenzymatic decarboxylation of β-ketobiotin derivatives pharmacompass.com.

Tetranorbiotin Methyl Ketone: Formed by nonenzymatic decarboxylation of β-keto-bisnorbiotin pharmacompass.com.

Table of this compound Degradation Intermediates:

Intermediate NameOrigin of FormationAssociated References
BiotinReduction of this compound by Biotin Sulfoxide Reductase (BSOR) researchgate.netontosight.aicaymanchem.comsemanticscholar.org
Bisnorbiotinβ-oxidation of biotin's valeric acid side chain nih.govrsc.orgresearchgate.netpharmacompass.com
TetranorbiotinFurther β-oxidation of bisnorbiotin nih.govrsc.orgresearchgate.netpharmacompass.com
Biotin SulfoneOxidation of the sulfur atom in biotin's heterocyclic ring nih.govrsc.orgresearchgate.netpharmacompass.com
Biotin l-sulfoxideOxidation of the sulfur atom in biotin's heterocyclic ring (stereoisomer) nih.govrsc.orgresearchgate.netpharmacompass.com
Bisnorbiotin SulfoneCombined β-oxidation and sulfur oxidation of biotin nih.govrsc.orgresearchgate.netunl.edu
Bisnorbiotin Methyl KetoneNonenzymatic decarboxylation of β-ketobiotin derivatives pharmacompass.com
Tetranorbiotin Methyl KetoneNonenzymatic decarboxylation of β-keto-bisnorbiotin pharmacompass.com

Enzyme Systems Beyond BSOR Involved in Downstream Catabolism

While Biotin Sulfoxide Reductase (BSOR) is critical for reducing this compound back to biotin ontosight.aicaymanchem.comsemanticscholar.orguniprot.orgebi.ac.ukacs.org, the subsequent catabolism of biotin involves a different set of enzymes. Once biotin is formed, its degradation primarily proceeds via two main pathways, as elucidated in microbial and mammalian systems nih.govrsc.orgresearchgate.net.

The first pathway involves the β-oxidation of the valeric acid side chain . This process is analogous to fatty acid β-oxidation and is catalyzed by a series of enzymes, including:

Acyl-CoA dehydrogenases

Enoyl-CoA hydratases

β-hydroxyacyl-CoA dehydrogenases

Thiolases

These enzymes sequentially cleave two-carbon units from the side chain, leading to the formation of bisnorbiotin, tetranorbiotin, and related intermediates nih.govrsc.orgresearchgate.netpharmacompass.com. This β-oxidative cleavage is understood to occur in cellular compartments like peroxisomes or mitochondria in eukaryotic systems, and similar enzymatic machinery is present in bacteria nih.gov.

The second pathway involves the oxidation of the sulfur atom within the heterocyclic thiophane ring, yielding biotin sulfoxide and biotin sulfone nih.govrsc.orgresearchgate.netpharmacompass.com. While BSOR reduces biotin sulfoxide, the enzymes responsible for the initial sulfur oxidation are typically oxidases or monooxygenases, often dependent on cofactors like NADP⁺ rsc.orgunl.edu.

In microorganisms, the heterocyclic ring of tetranorbiotin can also be cleaved and degraded, a process that is quantitatively minor in mammals nih.govresearchgate.net. The combined action of β-oxidation and sulfur oxidation can lead to the formation of complex metabolites such as bisnorbiotin sulfone nih.govrsc.orgresearchgate.netunl.edu. The specific enzymes catalyzing these downstream steps, beyond the initial reduction of this compound by BSOR, are primarily those involved in general lipid and sulfur metabolism.

List of Compounds Mentioned:

Biotin

this compound

Biotin l-sulfoxide

Biotin sulfone

Bisnorbiotin

Bisnorbiotin sulfone

Bisnorbiotin methyl ketone

Dethiobiotin

Tetranorbiotin

Tetranorbiotin methyl ketone

Biocytin (B1667093)

Methionine sulfoxide

Nicotinamide (B372718) N-oxide

Trimethylamine-N-oxide

Dimethyl sulfoxide

Biotransformation Processes in Eukaryotic Cellular Models (Non-Clinical)

The metabolism of biotin in eukaryotic cells involves both the utilization of biotin as a coenzyme and its degradation into various metabolites. This compound emerges as a significant product of these catabolic pathways.

Endogenous Formation and Subsequent Metabolic Fates

Endogenous formation of this compound in eukaryotic cells primarily occurs through the oxidation of the sulfur atom within the biotin molecule nih.goveuropa.euresearchgate.net. This process typically takes place in the smooth endoplasmic reticulum and is dependent on nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) mhmedical.comnih.goveuropa.eu. This compound is generally considered an inactive metabolite of biotin, meaning it does not serve as a coenzyme for the biotin-dependent carboxylases caymanchem.com.

Following its formation, this compound can undergo further metabolic transformations. In some microbial systems, such as Escherichia coli, this compound can be reduced back to active biotin by the enzyme biotin sulfoxide reductase (BSO reductase) caymanchem.comgenome.jpacs.org. While this specific enzymatic reduction pathway is more extensively documented in bacteria, it highlights a potential metabolic fate for biotin sulfoxides. In mammals, biotin catabolism involves both β-oxidation of the valeric acid side chain and sulfur oxidation. The sulfur oxidation pathway yields biotin sulfoxide and biotin sulfone wikipedia.orgnih.goveuropa.euresearchgate.net. Studies indicate that biotin metabolites, including biotin sulfoxide, can account for a substantial portion (approximately 50-70%) of total biotinyl compounds in mammalian tissues and bodily fluids researchgate.net.

Molecular Interactions and Biochemical Impact

Interaction with Biotin-Dependent Enzymes

Biotin's primary function is to act as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases. mhmedical.com These enzymes are critical for various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. mhmedical.com The attachment of biotin (B1667282) to its target apoenzymes (the inactive protein portion) is a vital process catalyzed by holocarboxylase synthetase (HCS). nih.gov The interaction of biotin d-sulfoxide with this system is multifaceted, involving its potential to support or interfere with these processes.

The activity of biotin-dependent carboxylases is contingent on the successful covalent attachment of biotin to a specific lysine (B10760008) residue within the apoenzyme, a process termed biotinylation. nih.gov In some organisms, such as Escherichia coli, this compound can be enzymatically reduced back to d-biotin, thereby serving as a source of the active vitamin and supporting the synthesis of functional holocarboxylases. nih.govcaymanchem.com

However, in mammals, this compound is primarily considered a catabolite. nih.gov Direct evidence detailing whether this compound can be utilized by mammalian holocarboxylase synthetase as a substrate for the biotinylation of apocarboxylases is not extensively documented in the scientific literature. Biotin deficiency is known to lead to a significant reduction in the activity of key carboxylases, but the ability of this compound to reverse this effect in mammals is not clearly established. nih.govresearchgate.net Pharmacological doses of biotin have been shown to increase the activity of propionyl-CoA carboxylase (PCC), pyruvate (B1213749) carboxylase (PC), and acetyl-CoA carboxylase (ACC) in human lymphocytes. nih.gov

Table 1: Major Mammalian Biotin-Dependent Carboxylases and Their Functions
EnzymeAbbreviationPrimary Metabolic FunctionCellular Location
Acetyl-CoA Carboxylase 1 & 2ACC1, ACC2Catalyzes the first committed step in fatty acid synthesis. nih.govCytosol (ACC1), Mitochondria (ACC2)
Pyruvate CarboxylasePCPlays a crucial role in gluconeogenesis and replenishes oxaloacetate in the TCA cycle. nih.govMitochondria
Propionyl-CoA CarboxylasePCCEssential for the metabolism of certain amino acids (isoleucine, valine, threonine, methionine) and odd-chain fatty acids. nih.govMitochondria
3-Methylcrotonyl-CoA CarboxylaseMCCCatalyzes a key step in the catabolism of the amino acid leucine. nih.govMitochondria

An antimetabolite is a substance that interferes with the normal metabolic processes within cells, typically by combining with an enzyme. There is limited direct evidence to classify this compound as a potent biotin antagonist or antimetabolite in physiological systems. Its ability to be converted to active d-biotin in some species suggests it does not universally act as an inhibitor. nih.gov

In contrast, biotin sulfone, a further oxidation product of the biotin sulfur atom, has been shown to exhibit pronounced antibiotin activity against several microorganisms that require biotin for growth. This suggests that the oxidation state of the sulfur atom is a critical determinant of the molecule's biological activity, with the sulfone being antagonistic while the sulfoxide (B87167) is not necessarily so. It has been noted that biotin sulfoxide can act as an interferent in streptavidin-biotin-based clinical immunoassays, though this is a function of the assay's chemical binding properties rather than a metabolic antagonism in the body. nih.gov

Holocarboxylase synthetase (HCS) is the enzyme responsible for covalently attaching biotin to apocarboxylases. medlink.com This reaction proceeds in two steps: first, HCS catalyzes the synthesis of the activated intermediate, biotinyl-5′-AMP, from biotin and ATP. nih.gov Second, the biotinyl moiety is transferred to a specific lysine residue on the apoenzyme. nih.gov

Specific kinetic studies detailing the interaction between this compound and HCS are scarce. It is not well-documented whether HCS can recognize this compound as a substrate to form a "biotinyl-d-sulfoxide-AMP" intermediate or if the presence of the sulfoxide group inhibits the enzyme's ability to bind and process d-biotin. Given that mutations in the HLCS gene can reduce the enzyme's affinity for biotin, it is plausible that modifications to the biotin molecule itself, such as the addition of an oxygen atom, could influence its binding and processing by HCS. medlineplus.gov

Role in Gene Regulation and Cellular Signaling Pathways (Biotin-Independent Mechanisms)

Beyond its classic role as a coenzyme, biotin is emerging as a regulator of gene expression. nih.govnih.gov Biotin influences gene transcription through a signaling cascade that involves HCS and the formation of biotinyl-AMP. nih.govresearchgate.net This intermediate is thought to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates the expression of various genes, including HCS itself and several carboxylases. nih.govnih.gov

A key finding from research reviews is that some biotin metabolites, which are unable to function as coenzymes for carboxylases, may still be able to mimic biotin's effects on gene expression. nih.govresearchgate.net This suggests that the signaling function can be separated from the coenzyme function. Furthermore, studies on biotin analogs that lack the sulfur atom entirely have shown they can still enhance guanylate cyclase activity, indicating the sulfur atom is not essential for this specific signaling role. nih.gov This raises the possibility that this compound, despite the oxidation of its sulfur atom, could potentially participate in this signaling pathway. However, direct experimental evidence confirming that this compound can activate the sGC-cGMP pathway independently of its conversion to biotin is currently lacking.

Table 2: Proposed Biotin-Dependent Signaling Pathway for Gene Regulation
StepMolecule/EnzymeActionDownstream Effect
1Biotin + ATP + Holocarboxylase Synthetase (HCS)Formation of the activated intermediate, Biotinyl-5'-AMP. nih.govGeneration of the primary signaling molecule.
2Biotinyl-5'-AMPActivates soluble Guanylate Cyclase (sGC). researchgate.netConversion of GTP to cGMP.
3Cyclic Guanosine Monophosphate (cGMP)Acts as a second messenger. nih.govActivates Protein Kinase G (PKG) and other effectors.
4Protein Kinase G (PKG) and other factorsPhosphorylates transcription factors. nih.govModulation of gene expression (e.g., increased transcription of HCS and carboxylase genes). nih.gov

Structural-Activity Relationships of this compound with Biotin-Binding Proteins (Excluding Avidin/Streptavidin Affinity Focus)

The binding of biotin to the active sites of biotin-dependent enzymes is highly specific. In the biotin carboxyl carrier protein (BCCP) domain of carboxylases, the biotin molecule is covalently attached to a lysine residue, which acts as a long, flexible arm to shuttle the biotin between different catalytic sites. wikipedia.orglsu.edu The binding pocket that accommodates the biotin ring is a key feature for enzymatic function.

There are no specific crystallographic or molecular modeling studies available that detail the binding of this compound to the biotin-binding domains of HCS or the BCCP of carboxylases. However, based on the known structures of these domains with biotin bound, some inferences can be made. The binding of biotin's ureido ring involves a network of hydrogen bonds, while the tetrahydrothiophene (B86538) ring often sits (B43327) in a more hydrophobic pocket. columbia.edu

The introduction of a polar sulfoxide group (S=O) in place of the sulfur atom would significantly alter the physicochemical properties of this part of the molecule. This change would likely have two main effects:

Steric Hindrance: The oxygen atom adds bulk, which could sterically clash with amino acid residues in the binding pocket, potentially weakening the interaction or preventing an optimal fit.

Altered Polarity: The sulfoxide group is more polar than the thioether sulfur. This could disrupt the favorable hydrophobic interactions within the binding site and potentially introduce unfavorable electrostatic interactions, thereby reducing binding affinity.

These structural considerations suggest that this compound would likely exhibit a lower binding affinity for the active sites of biotin-dependent enzymes compared to biotin itself, which may explain why it is treated as a metabolite rather than an active cofactor in mammals.

Analytical Methodologies for Biotin D Sulfoxide Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of biotin (B1667282) d-sulfoxide from complex biological matrices and in various samples like pharmaceuticals and foods. researchgate.netservice.gov.uk Reversed-phase HPLC (RP-HPLC) is the most commonly employed method, typically utilizing C18 or C8 columns for separation. researchgate.netservice.gov.uk

The analysis of biotin d-sulfoxide often involves its separation from biotin and other related compounds, such as dethiobiotin (B101835) and biotin sulfone. service.gov.uk The detection of these compounds can be challenging due to their poor and non-specific absorption in the ultraviolet (UV) range. service.gov.uk Consequently, derivatization techniques are often employed to create UV-absorbing or fluorescent derivatives, thereby enhancing sensitivity. researchgate.netservice.gov.uk Common derivatizing agents include ω-4-dibromoacetophenone or 4-bromomethyl methoxy (B1213986) coumarin. researchgate.net For quantification in multivitamin-multimineral tablets, RP-HPLC methods have been developed to monitor absorbance at 200 nm. researchgate.net

In research settings, HPLC is instrumental in monitoring enzymatic reactions. For instance, the conversion of this compound to biotin by biotin sulfoxide (B87167) reductase has been analyzed using reversed-phase HPLC. acs.org In one study, the reaction products were separated on a C4 column and the appearance of a biotin peak, typically eluting at a specific retention time (e.g., 18.7 minutes), confirmed the enzymatic activity. acs.org The combination of HPLC with mass spectrometry (HPLC-MS/MS) provides even greater specificity and sensitivity, allowing for the quantification of biotin and its metabolites in diverse samples like feed, food, and tablets. nih.gov This approach is often faster and more specific than traditional microbiological assays. nih.gov

Table 1: Examples of HPLC Methods for Biotin and its Metabolites

Analyte(s)HPLC MethodColumnDetectionApplicationReference
Biotin, this compound, Bisnorbiotin (B46279)Chemically specific HPLC/avidin-binding assayNot SpecifiedAvidin-bindingQuantification in human serum nih.gov
Biotin from this compound reductionReversed-phase HPLCC4 (4.6 × 30 mm)Not Specified (monitoring peak appearance)Enzyme activity assay acs.org
Biotin and metabolitesHPLC with radiometric flow detectionNot SpecifiedRadiometricMetabolite profiling in rat urine nih.gov
BiotinRP-HPLCC18UV (200 nm)Quantification in multivitamin tablets researchgate.net
Biotin and analogues (including sulfoxides)HPLC with post-column derivatizationNot SpecifiedFluorescence (with avidin-FTIC)Quantification in food samples service.gov.uk

Spectroscopic Approaches for Characterization in Biological Samples

Spectroscopic methods are vital for the structural elucidation and characterization of this compound and its metabolites, although direct detection in complex biological samples can be challenging without prior separation. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both identification and quantification due to its high sensitivity and specificity. nih.govrass-biosolution.com It allows for the determination of the molecular weight and fragmentation patterns of the molecule, confirming its identity.

Other spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been used to determine the structure of related biotin metabolites. researchgate.net While less common for routine quantification in biological samples, these methods provide detailed structural information. For instance, IR spectroscopy can identify functional groups present in the molecule, while proton NMR can elucidate the arrangement of atoms within the molecular structure. researchgate.net A direct spectrophotometric activity assay has also been developed for biotin sulfoxide reductase, which catalyzes the reduction of this compound. acs.org

Microbiological Bioassays for Detection of this compound and its Conversion Products

Microbiological assays are classic, highly sensitive methods for determining the biological activity of biotin and its vitamers, including this compound. researchgate.netscispace.com These assays rely on the growth response of specific microorganisms that require biotin for their proliferation. Lactobacillus plantarum is one of the most specific microorganisms used for determining D-biotin and its biologically active isomer, this compound. scispace.com This specificity is a key advantage, as other organisms like Saccharomyces cerevisiae may respond to a wider range of biotin-related compounds, such as desthiobiotin and biocytin (B1667093), thus measuring "total biotin activity" rather than just biotin and its active sulfoxide form. scispace.com

The principle of the assay involves comparing the growth of the test organism in a sample solution with its growth in a series of standard solutions containing known concentrations of biotin. scispace.com The extent of growth, often measured by turbidity, is proportional to the amount of available biotin or its active vitamers.

Microbiological disk assays have also been employed to confirm the enzymatic conversion of this compound to biotin. acs.org In such an assay, a biotin-requiring mutant strain of Escherichia coli (e.g., E. coli ΔMu29) is plated on a growth medium. acs.org Disks containing the products of an enzymatic reaction are placed on the plate. A halo of bacterial growth around the disk indicates the presence of biotin, confirming that the this compound was successfully reduced. acs.org This method provides a qualitative or semi-quantitative confirmation of the conversion. acs.org While highly sensitive, microbiological assays can be slower and less specific than chemical methods like HPLC-MS/MS. nih.gov

Table 2: Comparison of Microorganisms in Biotin Assays

MicroorganismSpecificityApplicationReference
Lactobacillus plantarumSpecific for D-biotin and this compoundQuantification of "real" biotin in samples like beet molasses scispace.com
Saccharomyces cerevisiaeResponds to a broad range of biotin vitamers (biotin, desthiobiotin, biotin sulfoxide, oxybiotin, biocytin)Determination of total biotin activity scispace.com
Escherichia coli ΔMu29 (mutant)Requires biotin for growthDisk assay to confirm the conversion of this compound to biotin acs.org

Isotopic Labeling Studies for Metabolic Tracing

Isotopic labeling is an indispensable technique for tracing the metabolic fate of biotin and identifying its metabolites, including this compound. creative-proteomics.com This method involves introducing atoms with a non-standard isotopic composition (e.g., ¹⁴C, ¹³C, ²H) into the biotin molecule and tracking the labeled molecule through biological systems. nih.gov

In a study investigating biotin metabolism in rats, D-(carbonyl-¹⁴C)biotin was administered, and the resulting metabolites in urine were identified and quantified using HPLC combined with radiometric flow detection. nih.gov This research confirmed that biotin sulfoxide is one of the two principal metabolites of biotin in rats, similar to humans. nih.gov The use of ¹⁴C-labeled biotin l-sulfoxide has also been specifically employed to study its degradation by bacteria. nih.gov

The synthesis of deuterated biotin (containing deuterium, ²H) serves as a valuable internal standard for quantification by HPLC-MS/MS. nih.gov The use of an isotopically labeled internal standard can compensate for sample loss during preparation and for matrix effects like ion suppression during analysis, leading to more accurate quantification. nih.gov Stable isotopes, such as ¹³C, are also used in metabolic research as they are non-radioactive. Biotin sulfoxide labeled with ¹³C (Biotin sulfoxide-[¹³C₅]) is available as a labeled analogue for use in such studies. These tracing techniques provide definitive evidence of metabolic pathways and the interconversion of biotin and its derivatives in vivo. nih.govcreative-proteomics.com

Future Directions in Biotin D Sulfoxide Research

Elucidation of Novel Enzymatic Pathways

The current understanding of biotin (B1667282) d-sulfoxide metabolism largely centers on its formation via sulfur oxidation of biotin and its subsequent reduction back to biotin by biotin sulfoxide (B87167) reductase (BSOR) nih.govfrontiersin.orgresearchgate.netcaymanchem.commedchemexpress.comnih.gov. BSOR, found in microorganisms like E. coli, utilizes thioredoxin as a cofactor medchemexpress.comnih.gov. Research also indicates that other sulfoxide reductases, such as those involved in methionine or dimethyl sulfoxide metabolism, can also act on biotin sulfoxide frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org. However, the full spectrum of enzymes involved in the formation, interconversion, and further catabolism of biotin d-sulfoxide, particularly in mammalian systems, remains incompletely characterized oup.comontosight.ai.

Advanced Structural Biology Approaches for Enzyme-Ligand Complexes

Structural insights into enzymes involved in biotin metabolism are vital for understanding their catalytic mechanisms and substrate interactions. While structures of some related enzymes, such as biotin carboxylase nih.govlsu.edu and certain molybdenum-containing sulfoxide reductases (including those related to biotin sulfoxide reductase) have been determined oup.commdpi.com, high-resolution structural data specifically for enzyme-biotin d-sulfoxide complexes are less prevalent. For instance, studies have highlighted the need for crystal structures of biotin carboxylase with its substrates nih.govlsu.edu, underscoring the general importance of such investigations.

Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for future research. Determining the three-dimensional structures of key enzymes, such as specific biotin sulfoxide reductases, in complex with this compound will provide critical information on substrate binding, catalytic site architecture, and reaction mechanisms. Such studies could reveal how these enzymes achieve stereoselectivity and efficiency, offering a deeper understanding of this compound's biochemical interactions elifesciences.org.

Systems Biology Approaches to Understanding this compound Flux

This compound is recognized as a metabolite that is excreted in urine nih.govelifesciences.org. Its primary known function is as an inactive precursor that can be converted back to active biotin by specific reductase enzymes medchemexpress.comnih.gov. Biotin homeostasis is maintained through a complex interplay of absorption, transport, and recycling mechanisms involving enzymes like biotinidase and holocarboxylase synthetase nih.govwikipedia.orgelifesciences.org. However, the quantitative flux and systemic integration of this compound within these broader metabolic networks are not fully elucidated.

Development of Biochemical Probes and Research Tools Utilizing this compound

The biotin-avidin/streptavidin interaction is a cornerstone of molecular biology, widely utilized in biochemical probes, assays, and purification techniques due to its high affinity and specificity labinsights.nlrsc.orgnih.gov. While biotin itself is extensively used in these applications, the potential of this compound as a component or target for new research tools remains largely unexplored. This compound is available as a biochemical reagent caymanchem.commedchemexpress.com, and methods exist for biotin detection mdpi.com.

Future research could focus on developing novel biochemical probes, assays, and detection methodologies that specifically target or utilize this compound. This might involve creating labeled derivatives of this compound to track its metabolic fate, developing assays to measure its concentration in biological samples, or engineering tools that exploit its unique chemical properties for specific research applications. Such advancements could significantly enhance the study of biotin metabolism and the enzymes that interact with this oxidized metabolite oup.com.

Table 1: Future Research Directions for this compound

SectionKey Research Question/Objective
8.1. Elucidation of Novel Enzymatic PathwaysIdentify and characterize new enzymes involved in the formation, metabolism, and interconversion of this compound.
8.2. Advanced Structural Biology Approaches for Enzyme-Ligand ComplexesDetermine high-resolution structures of enzymes interacting with this compound to understand their mechanisms.
8.3. Systems Biology Approaches to Understanding this compound FluxModel and quantify the metabolic flux and homeostasis of this compound within cellular and organismal systems.
8.4. Development of Biochemical Probes and Research Tools Utilizing this compoundCreate novel probes, assays, or tools for specific detection, quantification, or study of this compound and its pathways.

Q & A

Q. What is the biological role of Biotin D-sulfoxide in bacterial metabolism, and how is it detected experimentally?

this compound is an inactive metabolite of biotin, primarily reduced to biotin via the biotin sulfoxide reductase (BSOR) system in E. coli and Salmonella. This salvage pathway allows bacteria to utilize oxidized biotin under oxidative stress . Detection methods include:

  • Bioautography : Using Neurospora crassa as an indicator organism with butanol-water-acetic acid solvent systems to separate and identify biotin derivatives (RF values reported for this compound) .
  • HPLC and GC-MS : Quantitative analysis of biotin metabolites in urine or serum, validated via avidin-binding assays or 3-hydroxyisovaleric acid measurements .

Q. How do researchers validate the enzymatic reduction of this compound to biotin in vitro?

Key methodologies include:

  • NADPH-dependent assays : Monitoring NADPH oxidation spectrophotometrically at 340 nm, with kinetic parameters (e.g., kcat = 500 s<sup>−1</sup>, Km = 714 µM for BSO in Rhodobacter sphaeroides) to confirm reductase activity .
  • Disk microbiological assays : Using biotin-auxotrophic bacterial strains to verify biotin production from BSO .

Advanced Research Questions

Q. What kinetic mechanisms govern Biotin sulfoxide reductase (BSOR), and how do researchers resolve contradictions in substrate inhibition patterns?

BSOR follows a Ping Pong Bi-Bi mechanism with double competitive substrate inhibition for both NADPH and BSO. Key findings:

  • Substrate inhibition : High BSO concentrations (>6.10 mM) inhibit NADPH binding (Ki = 6.10 mM for BSO), while NADPH inhibits BSO binding at >900 µM .
  • Isotope studies : Stereospecific deuterated NADPH (4R-hydrogen) confirms the redox mechanism .
  • Resolution of contradictions : Use progress curve analysis and global fitting of kinetic data to distinguish between inhibition types (e.g., uncompetitive vs. noncompetitive) .

Q. How do active-site mutations (e.g., Serine 121) impact BSOR functionality, and what experimental approaches are used to study this?

  • Site-directed mutagenesis : Replacing Serine 121 with cysteine, threonine, or alanine in Rhodobacter sphaeroides BSOR abolishes activity without disrupting molybdopterin guanine dinucleotide (MGD) cofactor binding, confirming its catalytic role .
  • Fluorescence spectroscopy and ICP-MS : Validate MGD and molybdenum retention in mutants to rule out cofactor loss as a cause of inactivity .

Q. How can researchers optimize analytical protocols for distinguishing this compound from its stereoisomers or degradation products?

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with mass spectrometry to resolve D- and L-sulfoxide isoforms .
  • Method validation : Include spike-recovery experiments in biological matrices (e.g., urine, cell lysates) to assess precision (<10% RSD) and limit of detection (LOD < 1 nM) .

Q. What strategies address discrepancies in BSOR activity across species (e.g., E. coli vs. Rhodobacter)?

  • Comparative genomics : Analyze conserved motifs (e.g., Mo-pterin signatures) and catalytic residues (e.g., Serine 121) to identify species-specific adaptations .
  • Heterologous expression : Clone BSOR genes into knockout strains (e.g., E. coli ΔbisC) to test functional complementation under BSO-dependent growth .

Methodological Best Practices

Q. What controls are essential when studying BSOR kinetics to ensure data reproducibility?

  • Negative controls : Use tungsten-grown cells (lacking Mo cofactor) to confirm Mo-dependent activity .
  • Inhibition controls : Include ferricyanide to suppress non-specific redox reactions .

Q. How should researchers design experiments to investigate BSOR's role in oxidative stress tolerance?

  • Stress induction : Expose bacterial strains to H2O2 or paraquat and quantify BSO reduction rates via HPLC .
  • Mutant phenotyping : Compare wild-type and bisC knockout strains in survival assays under oxidative conditions .

Data Interpretation and Contradictions

Q. How can conflicting reports on BSOR substrate specificity (e.g., methionine sulfoxide vs. BSO) be reconciled?

  • Substrate profiling : Test reductase activity against multiple sulfoxides under standardized conditions (pH 8.0, 25°C) .
  • Structural modeling : Use homology models to predict binding pocket flexibility for diverse substrates .

Q. What factors explain variability in urinary this compound levels across human biotin deficiency studies?

  • Dietary confounders : Control for avidin intake (e.g., raw egg whites) that artificially lowers biotin availability .
  • Analytical sensitivity : Use GC-MS for 3-hydroxyisovaleric acid, a more reliable deficiency marker than serum biotin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.